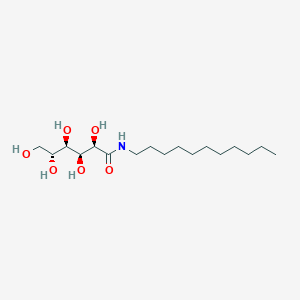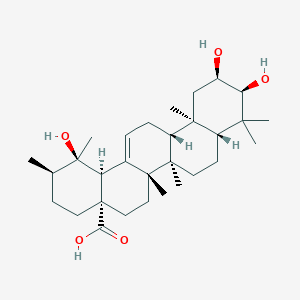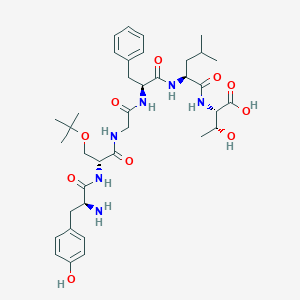
Dstbulet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSTBULET, also known as Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr, is a synthetic linear hexapeptide. It is known for its high affinity and selectivity for delta-opioid receptors. The compound is a derivative of DSLET, with the addition of a bulky tert-butyl group, which enhances its selectivity and binding properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DSTBULET involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The tert-butyl group is introduced to the serine residue to enhance the compound’s selectivity .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: DSTBULET undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds, although these are less common.
Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Derivatives with different substituents replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
DSTBULET has a wide range of applications in scientific research:
Chemistry: Used as a probe in binding studies to understand the interaction with delta-opioid receptors.
Biology: Helps in studying the physiological roles of delta-opioid receptors in various biological processes.
Medicine: Potential therapeutic applications in pain management due to its high affinity for delta-opioid receptors.
Industry: Utilized in the development of new analgesic drugs and in pharmacological research
Mecanismo De Acción
DSTBULET exerts its effects by binding to delta-opioid receptors, which are G-protein-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and the inhibition of pain signals. The molecular targets include the delta-opioid receptors, and the pathways involved are primarily related to pain modulation and analgesia .
Similar Compounds:
DSLET: The parent compound of this compound, with a similar structure but lacking the tert-butyl group.
DPDPE: A cyclic enkephalin with high selectivity for delta-opioid receptors.
DPLPE: Another cyclic enkephalin with similar properties to DPDPE.
Comparison: this compound stands out due to its enhanced selectivity and binding affinity for delta-opioid receptors, attributed to the presence of the tert-butyl group. This makes it a more potent and selective probe for studying delta-opioid receptors compared to DSLET, DPDPE, and DPLPE .
Propiedades
Número CAS |
110786-67-9 |
|---|---|
Fórmula molecular |
C37H54N6O10 |
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1 |
Clave InChI |
DOMQMNWQZKXZCU-GUVNKXFDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Otros números CAS |
111035-56-4 |
Secuencia |
YXGFLT |
Sinónimos |
(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6) DSTBULET Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
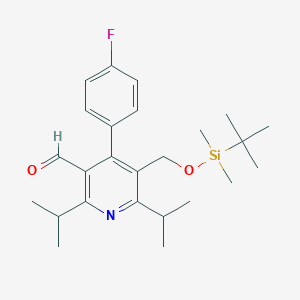
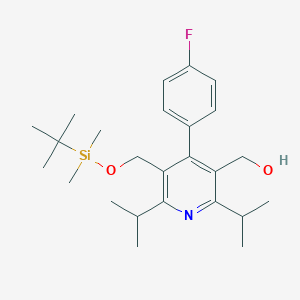
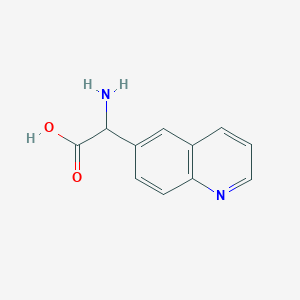




![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

